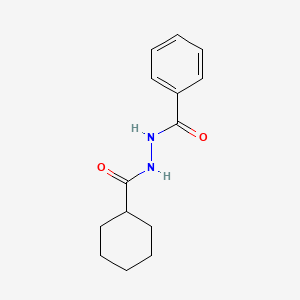
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both indole and thiazole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indole ring, in particular, is notable for its role in many natural products and synthetic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent coupling with an indole derivative can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole-4-carboxamide: Shares the thiazole and carboxamide moieties.
Indole-2-carboxamide: Another indole derivative with a carboxamide group.
Uniqueness
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to the combination of both indole and thiazole rings in its structure. This dual presence can enhance its biological activity and specificity compared to compounds with only one of these moieties .
特性
分子式 |
C16H17N3OS |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
N-(1H-indol-4-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-13-6-4-5-12-11(13)7-8-17-12/h4-9,17H,1-3H3,(H,19,20) |
InChIキー |
RJHNOWJCRHSSOR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC3=C2C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12166822.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)

![2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B12166841.png)
![N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12166849.png)
![4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide](/img/structure/B12166855.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12166867.png)
![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12166875.png)
![N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166882.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12166884.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12166892.png)
![4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione](/img/structure/B12166894.png)
